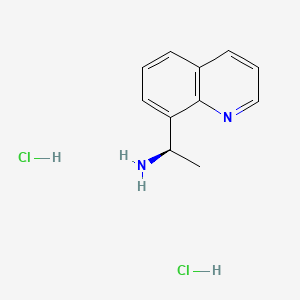
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound with a unique structure that includes a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfonyl)-2,2-dimethylbutane. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethylsulfonyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons or modified sulfonyl compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a dimethylbutane backbone.
1-Chloro-4-(ethylsulfonyl)benzene: Similar structure but with a benzene ring instead of a dimethylbutane backbone.
Uniqueness
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to its combination of a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial chemistry.
Propiedades
Fórmula molecular |
C8H17ClO2S |
|---|---|
Peso molecular |
212.74 g/mol |
Nombre IUPAC |
1-chloro-4-ethylsulfonyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3 |
Clave InChI |
RCITUUAKZJRNDE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)
![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)










